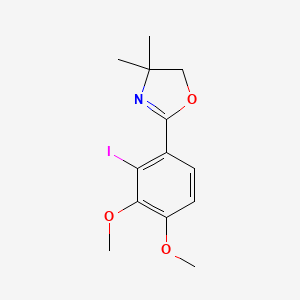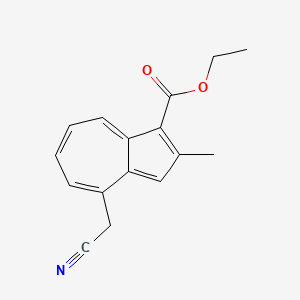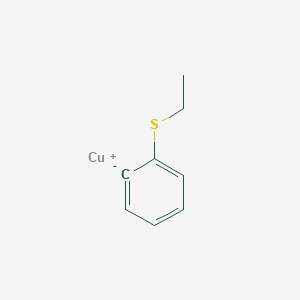
copper(1+);ethylsulfanylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(1+);ethylsulfanylbenzene is an organometallic compound that features a copper ion coordinated with an ethylsulfanylbenzene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper(1+);ethylsulfanylbenzene can be synthesized through a reaction between copper(I) chloride and ethylsulfanylbenzene in the presence of a suitable solvent such as tetrahydrofuran. The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) ion. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Copper(1+);ethylsulfanylbenzene undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion can be oxidized to copper(II) in the presence of oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The compound can be reduced back to copper(I) from copper(II) using reducing agents like sodium borohydride.
Substitution: The ethylsulfanylbenzene ligand can be substituted with other ligands through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as thiols, amines; reactions often require mild heating and inert atmosphere.
Major Products Formed
Oxidation: Copper(II) complexes with modified ligands.
Reduction: Regeneration of copper(I) complexes.
Substitution: New organometallic compounds with different ligands.
Scientific Research Applications
Copper(1+);ethylsulfanylbenzene has several applications in scientific research:
Catalysis: It serves as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Materials Science: The compound is used in the synthesis of advanced materials, such as conductive polymers and nanocomposites.
Biological Studies: It is investigated for its potential antimicrobial properties and interactions with biological molecules.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent in treating diseases involving copper metabolism.
Mechanism of Action
The mechanism by which copper(1+);ethylsulfanylbenzene exerts its effects involves the coordination of the copper ion with the ethylsulfanylbenzene ligand. This coordination influences the electronic properties of the copper ion, making it more reactive in catalytic processes. The compound can interact with molecular targets such as enzymes and proteins, potentially altering their activity and function. The pathways involved include electron transfer and ligand exchange mechanisms.
Comparison with Similar Compounds
Similar Compounds
Copper(I) chloride: A simple copper(I) compound used in various chemical reactions.
Copper(II) sulfate: A widely used copper(II) compound with applications in agriculture and industry.
Copper(I) thiophene: Another organometallic compound with a different ligand structure.
Uniqueness
Copper(1+);ethylsulfanylbenzene is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The ethylsulfanylbenzene ligand provides steric and electronic effects that influence the behavior of the copper ion, making it suitable for specialized applications in catalysis and materials science.
Properties
CAS No. |
192625-62-0 |
|---|---|
Molecular Formula |
C8H9CuS |
Molecular Weight |
200.77 g/mol |
IUPAC Name |
copper(1+);ethylsulfanylbenzene |
InChI |
InChI=1S/C8H9S.Cu/c1-2-9-8-6-4-3-5-7-8;/h3-6H,2H2,1H3;/q-1;+1 |
InChI Key |
HVALRRNWPURPOS-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=CC=CC=[C-]1.[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
![(Z)-[(2-carboxyphenyl)hydrazinylidene]-(4-nitrophenyl)-oxidoazanium](/img/structure/B12558745.png)
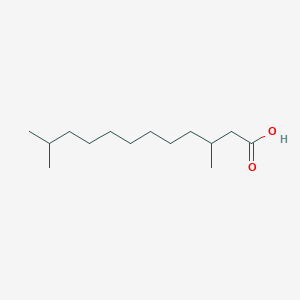
![N-(Methanesulfonyl)-D-phenylalanyl-N-[(piperidin-4-yl)methyl]-L-prolinamide](/img/structure/B12558754.png)
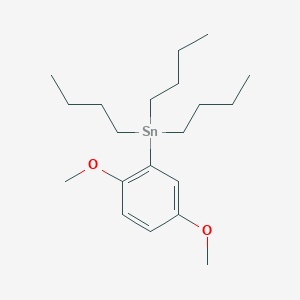
silane](/img/structure/B12558763.png)
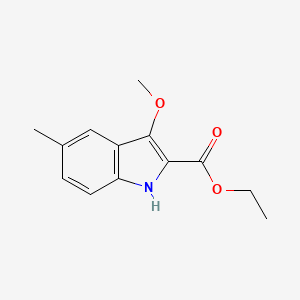
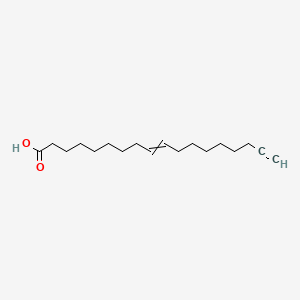
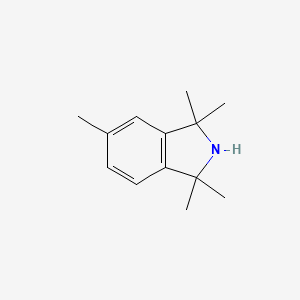
![N-[1-(4-Bromophenyl)propylidene]hydroxylamine](/img/structure/B12558782.png)
![3,3'-Carbonylbis[7-(ethylamino)-2H-1-benzopyran-2-one]](/img/structure/B12558790.png)
![S-[(4-Bromophenyl)methyl] prop-2-enethioate](/img/structure/B12558792.png)
